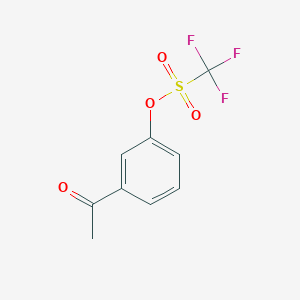
3'-(Trifluoromethylsulfonyloxy)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Acetylphenyl trifluoromethanesulfonate: is an organic compound with the molecular formula C9H7F3O4S . It is a derivative of phenyl trifluoromethanesulfonate, where the acetyl group is positioned meta to the trifluoromethanesulfonate group on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-Acetylphenyl trifluoromethanesulfonate typically involves the reaction of m-acetylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and to ensure a high yield of the desired product .
Industrial Production Methods: Industrial production of m-Acetylphenyl trifluoromethanesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: m-Acetylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethanesulfonate group.
Acylation Reactions: The acetyl group can undergo acylation reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a cross-coupling reaction with an aryl boronic acid, the product would be a biaryl compound .
Aplicaciones Científicas De Investigación
Chemistry: m-Acetylphenyl trifluoromethanesulfonate is widely used in organic synthesis as a building block for more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, m-Acetylphenyl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of m-Acetylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparación Con Compuestos Similares
4-Acetylphenyl trifluoromethanesulfonate: Similar in structure but with the acetyl group in the para position.
2-Acetylphenyl trifluoromethanesulfonate: Similar in structure but with the acetyl group in the ortho position.
Uniqueness: m-Acetylphenyl trifluoromethanesulfonate is unique due to the position of the acetyl group, which influences its reactivity and the types of reactions it can undergo. The meta position provides different steric and electronic properties compared to the ortho and para isomers, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H7F3O4S |
|---|---|
Peso molecular |
268.21 g/mol |
Nombre IUPAC |
(3-acetylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O4S/c1-6(13)7-3-2-4-8(5-7)16-17(14,15)9(10,11)12/h2-5H,1H3 |
Clave InChI |
VJKSJJXPQXTAFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
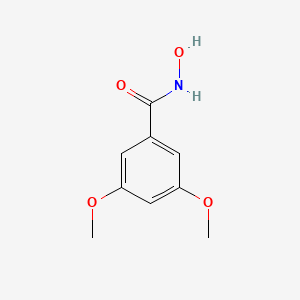
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
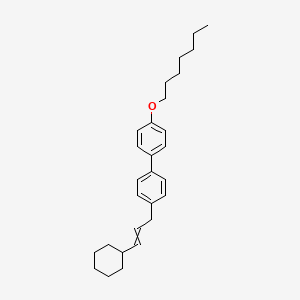
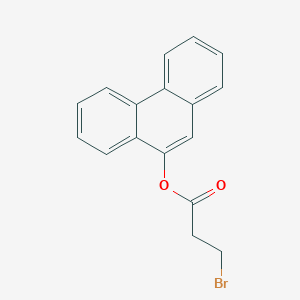
![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

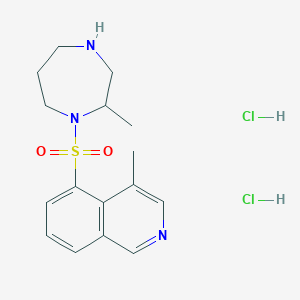
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)
![(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12516018.png)

